molecular formula C11H13F3N2O3 B11503347 Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate

Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate

Cat. No.: B11503347
M. Wt: 278.23 g/mol
InChI Key: CVINXYUQONWBRQ-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and lipophilicity, which make them valuable in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with trifluoromethyl methoxyacetate under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide. The mixture is stirred at a controlled temperature to yield the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.

    Medicine: Fluorinated compounds are often used in drug development due to their stability and ability to interact with biological molecules. This compound may be explored for its potential therapeutic applications.

    Industry: In the industrial sector, it can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other fluorinated organic molecules such as:

    Methyl 3,3,3-trifluoro-2-oxopropanoate: This compound has a similar trifluoromethyl group but differs in its functional groups, leading to different chemical and biological properties.

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Another fluorinated compound with distinct functional groups, used in different applications.

    Methyl 2-(3-(trifluoromethyl)phenyl)acetate: This compound features a trifluoromethyl group attached to an aromatic ring, offering unique properties compared to the pyridine-based structure of Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C11H13F3N2O3/c1-7-5-4-6-15-8(7)16-10(19-3,9(17)18-2)11(12,13)14/h4-6H,1-3H3,(H,15,16)

InChI Key

CVINXYUQONWBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(C(=O)OC)(C(F)(F)F)OC

Origin of Product

United States

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